molecular formula C14H13IN2O B1438843 1-Benzyl-3-(4-iodophenyl)urea CAS No. 1371268-52-8

1-Benzyl-3-(4-iodophenyl)urea

Cat. No.: B1438843
CAS No.: 1371268-52-8
M. Wt: 352.17 g/mol
InChI Key: AJMOWSDKOHYMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-iodophenyl)urea (CAS 1371268-52-8) is a high-purity, N,N'-disubstituted unsymmetrical urea derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C₁₄H₁₃IN₂O and a molecular weight of 352.17 g/mol, this compound serves as a versatile scaffold and key intermediate in medicinal chemistry. The core urea moiety is a prominent pharmacophore in drug development due to its capacity to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes, which is fundamental for achieving specific biological activity . This specific compound integrates a benzyl group and a 4-iodophenyl group, a combination found in compounds investigated for various bioactivities. The iodine atom on the phenyl ring is a particularly valuable structural feature . It provides a synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies . Furthermore, the iodine atom allows for potential radiolabeling with radioactive isotopes, making the compound a candidate for use in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) . Researchers utilize this compound as a critical building block in the synthesis of more complex molecules. Its structure aligns with frameworks explored as inhibitors for protein kinases and as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for novel pain therapeutics . The synthesis of such urea derivatives is typically achieved through the reaction between an amine, such as benzylamine, and an isocyanate, like 4-iodophenyl isocyanate . Attention: This product is intended for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOWSDKOHYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profile and Preclinical Investigations of 1 Benzyl 3 4 Iodophenyl Urea and Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of 1-benzyl-3-(4-iodophenyl)urea and its analogues has spanned a variety of biological assays to determine their potential as therapeutic agents. These studies have unveiled a range of activities, including interactions with specific receptors and enzymes, as well as broader cellular effects like antiproliferative and antimicrobial actions.

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their pharmacological profile, with implications for treating a variety of diseases, including inflammation and cancer.

A significant target for this class of compounds is the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acid epoxides. nih.gov The inhibition of sEH increases the levels of these beneficial epoxides. N-cyclohexyl-N′-(4-iodophenyl)urea (CIU), a structural analogue of the target compound, is a known inhibitor of sEH. metabolomics.senih.govnih.govmdpi.com The crystal structure of human sEH in complex with CIU has been resolved, providing a basis for the rational design of new, potent sEH inhibitors. nih.govnih.gov

Another critical enzyme target is β-tubulin, a key component of microtubules. The N-phenyl-N′-(2-chloroethyl)ureas (CEUs), which are related analogues, function as antimitotic agents. Specifically, 1-(2-chloroethyl)-3-(4-iodophenyl)urea (B12736199) (ICEU) has been shown to covalently bind to and acylate the Glu198 residue of β-tubulin, disrupting microtubule function and leading to cell cycle arrest. researchgate.netacs.orgresearchgate.net

Furthermore, urea-based inhibitors have been developed for prostate-specific membrane antigen (PSMA), a target for prostate cancer imaging and therapy. The glutamate-urea-lysine analogue, (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid (MIP-1095), is a highly potent inhibitor of PSMA with a Ki of 0.24 nM. aacrjournals.orgsnmjournals.org

The table below presents enzyme inhibition data for relevant analogues.

AnalogueEnzyme TargetInhibition Data (IC50/Ki)Reference(s)
N-cyclohexyl-N′-(4-iodophenyl)urea (CIU)Soluble Epoxide Hydrolase (sEH)IC50 = 140 nM mdpi.com
MIP-1095Prostate-Specific Membrane Antigen (PSMA)Ki = 0.24 nM aacrjournals.org
1-(2-chloroethyl)-3-(4-iodophenyl)urea (ICEU)β-tubulinCovalent modification (acylation) researchgate.netacs.orgresearchgate.net
Various Thiourea (B124793) Derivativesα-amylase / α-glucosidaseIC50 values in the µM range researchgate.net

Cellular Assays for Antiproliferative and Antimicrobial Properties

The antiproliferative activity of this compound analogues has been extensively evaluated in various cancer cell lines. The N-phenyl-N′-(2-chloroethyl)ureas (CEUs) have demonstrated significant growth inhibition. For example, the analogue 1-(2-chloroethyl)-3-(4-iodophenyl)urea (ICEU) shows potent antiproliferative effects against human colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7) cell lines, with IC50 values of 2.9 µM, 4.4 µM, and 6.6 µM, respectively. ulaval.ca The antiproliferative activity of these CEU analogues is linked to their ability to disrupt microtubule structures by binding to β-tubulin. acs.org Other urea (B33335) derivatives have also shown broad-spectrum antiproliferative activity against various cancer cell lines, including those of the lung, colon, and breast. mdpi.comnih.gov

In addition to anticancer potential, urea derivatives have been investigated for their antimicrobial properties. Screening against a panel of pathogenic microbes has identified compounds with significant activity. For instance, certain urea derivatives exhibit promising growth inhibition against the bacterium Acinetobacter baumannii. nih.gov Other studies have reported urea and thiourea derivatives with activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. researchgate.netresearchgate.net

The table below summarizes the antiproliferative activity of selected urea analogues.

AnalogueCancer Cell Line(s)IC50 Values (µM)Reference(s)
1-(2-chloroethyl)-3-(4-iodophenyl)urea (ICEU)HT-29 (Colon)2.9 ulaval.ca
M21 (Melanoma)4.4 ulaval.ca
MCF-7 (Breast)6.6 ulaval.ca
1-(4-tert-Butylbenzyl)-3-(2-chloroethyl)ureaHT-29 (Colon)3.0 ulaval.ca
M21 (Melanoma)3.6 ulaval.ca
MCF-7 (Breast)5.1 ulaval.ca
1-(2-Chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]ureaHT-29 (Colon)0.25 ulaval.ca
M21 (Melanoma)0.39 ulaval.ca
MCF-7 (Breast)0.49 ulaval.ca

Exploration of Anti-inflammatory and Antinociceptive Activities

The anti-inflammatory potential of this class of compounds is primarily linked to their ability to inhibit the soluble epoxide hydrolase (sEH) enzyme. nih.gov By preventing the degradation of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, sEH inhibitors can effectively reduce inflammation. mdpi.com

The antinociceptive, or pain-reducing, effects of benzyl- and benzhydryl ureides have been demonstrated in various preclinical models of pain. In the hot-plate test in mice, a model of thermal pain, the majority of tested ureide derivatives exhibited analgesic activity. metabolomics.senih.gov Similarly, in the acetic acid-induced writhing test, which models visceral inflammatory pain, triazine derivatives of phenylpyrazole showed a significant reduction in writhing responses. nih.govkoreascience.kr An important finding from these studies is that the antinociceptive mechanism of some of these compounds is not mediated by opioid receptors, suggesting a potential for developing non-addictive analgesics. nih.gov The isatin (B1672199) derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, a thiourea analogue, showed significant antinociceptive effects in the second phase of the formalin test, which is associated with inflammatory pain. nih.gov

Investigation of Antidiabetic and Anticonvulsant Potentials

Research into the therapeutic applications of urea and thiourea derivatives has extended to metabolic and neurological disorders. Thiourea-based compounds have been explored for their potential to manage diabetes through the inhibition of key digestive enzymes. Several synthetic thioureas have been shown to inhibit α-amylase and α-glucosidase, enzymes responsible for carbohydrate breakdown and glucose absorption. For example, certain thiadiazole-bearing thiourea derivatives were potent inhibitors of both enzymes, with IC50 values in the low micromolar range, comparable to the standard drug acarbose. researchgate.net

In the area of neurology, benzyl- and benzhydryl ureides have demonstrated significant anticonvulsant properties. metabolomics.senih.gov In mouse models, these compounds were effective against seizures induced by maximal electroshock (MES) and chemical convulsants like pentylenetetrazole (PTZ). metabolomics.senih.gov Notably, 1-Benzyl-3-butyrylurea was found to be as potent as the established antiepileptic drug ethosuximide (B1671622) in the pentylenetetrazole test. nih.gov While these compounds showed affinity for adenosine (B11128) A1 receptors, their anticonvulsant action does not appear to be directly mediated by this interaction or through GABAA receptors, suggesting a novel mechanism of action. nih.gov

Mechanism of Action Elucidation

The diverse biological activities of this compound and its analogues are underpinned by several distinct mechanisms of action at the molecular level.

A primary mechanism for the antiproliferative effects of chloroethyl urea analogues like ICEU is the covalent modification of β-tubulin. researchgate.netacs.orgresearchgate.net These compounds act as soft alkylating agents, with the 2-chloroethylurea (B1347274) moiety forming a covalent bond with the glutamic acid residue at position 198 (Glu198) of β-tubulin. researchgate.netacs.orgresearchgate.net This acylation occurs near the colchicine-binding site and disrupts the normal dynamics of microtubule assembly and disassembly. The result is an arrest of the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in cancer cells.

The anti-inflammatory activity observed with many urea derivatives is mechanistically linked to the inhibition of soluble epoxide hydrolase (sEH). nih.gov These compounds act as transition-state analogues, where the urea carbonyl carbon is attacked by an aspartate residue (Asp333) in the active site of sEH. metabolomics.se This inhibition prevents the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols, thereby potentiating their beneficial effects. mdpi.com

For analogues targeting prostate cancer, the mechanism involves the potent and specific inhibition of prostate-specific membrane antigen (PSMA). Glutamate-urea-lysine derivatives, such as the iodinated compound MIP-1095, bind with high affinity to the active site of PSMA, blocking its enzymatic function. aacrjournals.orgsnmjournals.org This allows for the specific targeting of PSMA-expressing cancer cells for imaging and therapeutic purposes.

The anticonvulsant mechanism of benzylureides remains less defined but appears to be novel. Studies have shown that their activity is not a result of direct interaction with adenosine A1 or GABAA receptors, which are common targets for other anticonvulsant drugs. nih.gov Similarly, the antinociceptive effects of several urea analogues are not reversed by opioid antagonists, indicating a non-opioid pathway for pain relief. nih.gov

Molecular Pathways Affected by this compound

The biological effects of this compound and its structural analogues are primarily linked to their ability to modulate specific enzymatic and signaling pathways crucial in disease pathogenesis, particularly in oncology. The core aryl urea moiety is a key pharmacophore found in numerous kinase inhibitors, suggesting that compounds in this class may affect cell proliferation, migration, and differentiation pathways by interfering with receptor tyrosine kinases (RTKs). mdpi.com For instance, the urea moiety is essential for the anti-cancer properties of multi-kinase inhibitors like Sorafenib (B1663141), which targets pathways involving B-Raf and VEGFR-2. mdpi.com

Furthermore, elaborate analogues of this compound that incorporate a glutamate-urea-lysine motif are potent inhibitors of glutamate (B1630785) carboxypeptidase II, also known as Prostate-Specific Membrane Antigen (PSMA). snmjournals.org PSMA is a membrane-bound zinc peptidase. avcr.cz Inhibition of its enzymatic activity is a key mechanism of action. The internalization of PSMA inhibitor radiotracers into tumor cells is considered a critical factor for achieving optimal uptake in tumor lesions, which is particularly relevant for therapeutic applications. avcr.cz This suggests that the pathway affected involves receptor-mediated endocytosis following binding to PSMA on the cell surface.

Identification of Specific Molecular Targets

Research has identified specific molecular targets for compounds structurally related to this compound. The most prominent target is Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer. snmjournals.orgnih.gov Analogues such as MIP-1095, which contains the 4-iodophenyl urea structure, have been designed and evaluated as potent inhibitors of PSMA. nih.govresearchgate.net PSMA's enzymatic function is that of a glutamate carboxypeptidase, and its inhibition is a primary therapeutic and diagnostic strategy in prostate cancer. snmjournals.org

In addition to PSMA, other research into urea-based compounds has identified Fibroblast Growth Factor Receptor 1 (FGFR1) as a potential molecular target. nih.gov Novel urea-based compounds have been developed as FGFR1 inhibitors for potential application in metastatic breast cancer. nih.gov The aryl urea structure is critical for binding and inhibitory activity. mdpi.com

Table 1: Identified Molecular Targets of this compound and Analogues

Target NameTarget ClassAssociated DiseaseRelevant Analogue(s)
Prostate-Specific Membrane Antigen (PSMA)Zinc PeptidaseProstate CancerMIP-1095
Fibroblast Growth Factor Receptor 1 (FGFR1)Receptor Tyrosine KinaseBreast CancerVarious urea-based compounds

Preclinical In Vivo Efficacy Studies (Excluding Clinical Human Trials)

Preclinical studies have been essential in evaluating the in vivo efficacy of analogues of this compound, particularly radioiodinated versions for imaging and therapy in oncology.

Pharmacodynamic Endpoints and Biomarker Assessment

In preclinical in vivo studies, the primary pharmacodynamic endpoints are designed to assess the tumor-targeting capabilities and pharmacokinetic properties of the compounds. For radioiodinated analogues like [¹²³I]MIP-1095, key assessments include ex vivo biodistribution studies. nih.govresearchgate.net

The main endpoint measured is the percent injected dose per gram of tissue (%ID/g) , which quantifies the concentration of the compound in various organs and the tumor at different time points post-injection (e.g., 1, 4, 24 hours). researchgate.net High uptake in PSMA-positive tumors compared to PSMA-negative tumors and other tissues, such as blood and muscle, indicates target-specific accumulation. nih.gov For example, studies with [¹²³I]MIP-1095 showed significant, specific, and sustained uptake in PSMA-positive LNCaP tumors. nih.govresearchgate.net

The key biomarker assessed in these studies is the expression level of PSMA on cancer cells. The correlation between high tumor uptake (%ID/g) and PSMA expression confirms the on-target mechanism of the compound. nih.gov Tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-kidney) are also critical pharmacodynamic parameters, providing an estimate of the potential imaging contrast and therapeutic window. researchgate.net

Table 2: Example Pharmacodynamic Endpoints from Preclinical Study of [¹²³I]MIP-1095

TissueEndpoint MeasuredResult at 4h post-injectionInterpretation
LNCaP Tumor (PSMA+) Tumor Uptake (%ID/g)HighDemonstrates localization to target-expressing tissue. nih.gov
PC3-flu Tumor (PSMA-) Tumor Uptake (%ID/g)Low / NegligibleConfirms specificity for the PSMA biomarker. researchgate.net
Kidney Organ Uptake (%ID/g)Moderate to HighIndicates a route of clearance. nih.gov
Blood Compound Clearance (%ID/g)LowShows rapid clearance from circulation, enhancing tumor-to-blood ratio. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Benzyl 3 4 Iodophenyl Urea Derivatives

Conformational Analysis of the Urea (B33335) Moiety and its Influence on Biological Activity

The urea moiety (-NH-CO-NH-) is a cornerstone of the structure of 1-benzyl-3-(4-iodophenyl)urea and its analogues, playing a pivotal role in their interaction with biological targets. nih.gov This functionality can act as both a hydrogen bond donor and acceptor, allowing it to form stable and specific interactions with protein residues. mdpi.comnih.gov The spatial arrangement, or conformation, of the urea linker is not rigid and is influenced by the nature of its substituents. nih.gov

Due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group, the urea functionality has a degree of conformational restriction. nih.gov For N,N'-diaryl ureas, a trans,trans conformation is generally favored in both solid state and in solution. This arrangement is often crucial for biological activity as it correctly orients the substituent groups (the benzyl (B1604629) and iodophenyl moieties) for optimal binding within a receptor's active site. nih.gov X-ray crystallography studies on related urea-based inhibitors have demonstrated that the urea core can mimic the transition state of certain enzymatic reactions by establishing strong hydrogen bonding interactions with key amino acid residues like aspartate and tyrosine. nih.gov The specific geometry and hydrogen-bonding pattern dictated by the urea conformation are thus critical determinants of the compound's biological efficacy.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions on the molecule. These modifications can alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity and selectivity for its target.

The benzyl group (C₆H₅CH₂–) is a key structural component, and modifications to this part of the molecule can lead to substantial changes in biological activity. Studies on related N-aryl-N'-benzylurea scaffolds have shown that the introduction of substituents on the benzyl ring can fine-tune the compound's properties. mdpi.com For example, in some series of urea derivatives, the placement of different groups on the benzyl ring has been shown to alter activity against various cell lines. mdpi.com

The enhanced reactivity at the benzylic position is attributed to a lower bond dissociation energy for benzylic C-H bonds, which is a factor in the molecule's metabolic stability and interactions. wikipedia.org In the design of transient receptor potential vanilloid 1 (TRPV1) antagonists, a variety of cyclic amine substituents were well-tolerated at the 4-position of the benzyl group, indicating that this position is amenable to substitution for optimizing pharmacokinetic properties while retaining potency. nih.gov

Table 1: Effect of Benzyl Group Modifications on Biological Activity in Related Urea Analogues

Base Scaffold Benzyl Group Modification Target/Assay Result Reference
N-aryl-N'-benzylurea Introduction of 4-amino substituents TRPV1 Antagonism Tolerated, allowed for pharmacokinetic optimization nih.gov
1-oxo-tetrahydropyrazino[1,2-a]indole 4-CN on N2-benzyl group MDA-MB-468 cell growth inhibition Increased potency and selectivity mdpi.com

The 4-iodophenyl group is critical for the activity of the parent compound. The iodine atom, being a large and lipophilic halogen, can participate in halogen bonding and occupy specific hydrophobic pockets within a target protein. Proper substitution on this phenyl ring is crucial for attaining good potency. nih.gov

In studies of related 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, adding small, non-polar substituents to the para-position of the phenyl ring dramatically increased inhibitory potency compared to the unsubstituted phenyl compound. nih.gov For instance, the presence of electron-withdrawing groups such as trifluoromethyl (-CF₃) on the phenyl ring has been shown to significantly increase the antiproliferative activity of N-aryl-N'-benzylurea derivatives against cancer cell lines. mdpi.com Conversely, placing substituents at the ortho position often has a negative effect on potency. nih.gov This highlights the sensitivity of the target's binding pocket to the substitution pattern on this ring. In the context of prostate-specific membrane antigen (PSMA) inhibitors, glutamate-urea analogues containing a 4-iodophenyl moiety have demonstrated high binding affinity, underscoring the importance of this group for molecular recognition. aacrjournals.org

Table 2: Impact of Phenyl Ring Substitutions on Potency of Diaryl Urea Analogues

Substituent at para-position Relative Potency Rationale Reference
-H Baseline Unsubstituted reference nih.gov
Small, non-polar groups Increased Favorable hydrophobic interactions nih.gov
-CF₃ Significantly Increased Strong electron-withdrawing effect enhances binding mdpi.com

The urea linker itself can be a target for chemical modification to optimize activity. While the N,N'-disubstituted urea is common, further substitution can impact the molecule's conformational freedom and hydrogen-bonding capacity. Research has shown that in some contexts, N,N,N'-trisubstituted ureas can retain high potency, provided the substituents are chosen properly. nih.gov For example, incorporating the urea nitrogen into a ring system can restrict its flexibility, which may be beneficial for locking the molecule into a bioactive conformation. bris.ac.uk

In one study, the strategic insertion of a carbon atom between the urea core and an aryl ring (changing a diaryl urea to an N-aryl-N'-benzylurea scaffold) was done to enhance molecular flexibility, which was hypothesized to improve interaction with the target kinase. mdpi.com The balance between rigidity and flexibility is key; the linker must be flexible enough to allow the molecule to adopt its binding conformation but rigid enough to minimize the entropic penalty upon binding.

Development of SAR/QSAR Models for this compound Analogues

To better understand and predict the biological activity of this compound analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are invaluable for predicting the potency of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive empirical screening. nih.govnih.gov

The development of a QSAR model involves calculating molecular descriptors that quantify various physicochemical properties (e.g., size, aromaticity, polarizability) and correlating them with experimentally measured biological activity. mdpi.comnih.gov For diaryl urea derivatives, descriptors related to the degree of branching, size, and electronic properties have been found to be important for their inhibitory activity. nih.gov

When the three-dimensional (3D) structure of the biological target is unknown, ligand-based design approaches are particularly useful. nih.gov Among the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

CoMFA calculates the steric and electrostatic fields of a series of aligned molecules on a 3D grid and relates these field values to their biological activities. nih.gov This provides a 3D map that shows where bulky groups or specific electrostatic charges are likely to increase or decrease activity.

CoMSIA is similar but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR. nih.gov

For a series of this compound analogues, a 3D-QSAR study would proceed as follows:

A set of analogues with known biological activities would be selected.

The 3D structures of the molecules would be generated and aligned based on a common scaffold (e.g., the urea-iodophenyl core).

CoMFA and/or CoMSIA fields would be calculated for each molecule.

Statistical methods, such as Partial Least Squares (PLS), would be used to build a model correlating the field values with biological activity. nih.gov

The resulting model would generate contour maps indicating regions where modifications to the molecular structure would likely enhance potency.

These models provide crucial insights into the ligand-receptor interactions and serve as a powerful predictive tool for designing novel derivatives with improved biological profiles. nih.govnih.gov

Target-Based Design Principles

The design of this compound derivatives as potential drug candidates is often guided by target-based design principles. This approach relies on understanding the three-dimensional structure of the biological target, typically a protein such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. The urea functional group is a key structural feature in many biologically active compounds, including kinase inhibitors, due to its ability to form strong hydrogen bonds with the protein backbone of the target.

Computational methods such as molecular docking are instrumental in target-based design. These techniques predict the preferred orientation of a ligand when bound to a target protein, allowing researchers to visualize and analyze the potential interactions. For instance, docking studies on related diaryl urea derivatives have been used to explore their binding modes with kinases like B-RAF, providing insights into the structural features that govern their inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) of this compound Derivatives

The structure-activity relationship (SAR) explores how specific modifications to the chemical structure of a molecule affect its biological activity. For derivatives of this compound, SAR studies would typically investigate the impact of substitutions on both the benzyl and the 4-iodophenyl rings.

Key aspects of the SAR for this class of compounds include:

The Urea Moiety: The integrity of the urea group is generally considered essential for activity, as it forms critical hydrogen bonds with the target protein.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the urea nitrogen can significantly influence activity. The presence of the iodine atom at the 4-position is a defining feature. Halogen atoms, in general, can enhance the hydrophobic interactions and potentially form halogen bonds, which can increase the binding affinity. nih.gov

Substituents on the Benzyl Ring: Modifications to the benzyl group can also modulate activity. Introducing different functional groups at various positions on the benzyl ring can affect the molecule's conformation, solubility, and interactions with the target.

The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how different substitutions might influence their inhibitory activity against a hypothetical kinase.

Compound IDR1 (Benzyl Ring)R2 (Phenyl Ring)Inhibitory Activity (IC₅₀, µM)
1 H4-Iodo5.2
2 4-Fluoro4-Iodo3.8
3 4-Chloro4-Iodo4.1
4 4-Methyl4-Iodo6.5
5 H4-Chloro7.9
6 H4-Bromo6.3

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activity.

For this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs. The descriptors used in such a model could include:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric Descriptors: Like Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

A typical QSAR equation might take the following form:

log(1/IC₅₀) = c₁logP + c₂σ + c₃*Es + constant

Where c₁, c₂, and c₃ are coefficients determined by regression analysis.

A QSAR study on a series of benzyl urea derivatives identified descriptors such as IodinesCount and BrominesCount as being important for the inhibitory activity against α-amylase, indicating the significance of halogen atoms in the model. researchgate.net This suggests that a QSAR model for this compound derivatives would likely find descriptors related to the properties of the iodine atom to be significant.

The following table presents a hypothetical dataset that could be used to build a QSAR model for this compound derivatives.

Compound IDlogPσ (R2)MR (R2)pIC₅₀ (-logIC₅₀)
1 4.50.1819.25.28
2 4.30.061.05.42
3 4.80.236.05.39
4 5.0-0.175.75.19
5 4.10.236.05.10
6 4.40.238.95.20

By analyzing such datasets, researchers can gain a deeper understanding of the factors that drive the biological activity of these compounds and use this knowledge to rationally design more potent and selective molecules.

Computational and Theoretical Studies on 1 Benzyl 3 4 Iodophenyl Urea

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For arylurea compounds, a prominent class of kinase inhibitors, docking studies are crucial for identifying potential targets and understanding key interactions within the active site.

Studies on compounds analogous to 1-Benzyl-3-(4-iodophenyl)urea have identified several potential protein kinase targets. For instance, docking simulations of 1-benzyl-3-benzoylurea analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed to evaluate their potential as anticancer agents. researchgate.net These studies revealed that while the analogs showed favorable docking scores, they were not comparable to the native ligand, lenvatinib (-118.62 kcal/mol). researchgate.net The most promising analogs achieved scores below -90 kcal/mol. researchgate.net The urea (B33335) moiety is critical in these interactions, typically forming hydrogen bonds with key residues in the hinge region of the kinase domain.

Similarly, docking studies on other N-aryl-N'-benzylurea derivatives have explored their potential as inhibitors for other cancer-related targets. A study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified the aromatase enzyme as a potential target, with a lead compound exhibiting a binding energy of -8.6 kcal/mol and forming hydrogen bonds with residues ALA306 and THR310. nih.gov Another analog, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, showed a docking score of -7.558 kcal/mol against the Epidermal Growth Factor Receptor (EGFR), interacting with the key residue Lys745. mdpi.com

These findings suggest that this compound likely targets protein kinases and other cancer-related enzymes. The core urea structure acts as a hydrogen bond donor and acceptor, while the benzyl (B1604629) and 4-iodophenyl groups engage in hydrophobic and halogen-bonding interactions within the binding pocket, contributing to its binding affinity and specificity.

Table 1: Representative Docking Scores of Analogous Urea Compounds Against Various Protein Targets

Compound Class Protein Target Representative Docking Score (kcal/mol) Key Interacting Residues
1-Benzyl-3-benzoylurea Analogs VEGFR-2 < -90 Not specified
1-(4-(Benzamido)phenyl)-3-arylureas Aromatase -8.6 ALA306, THR310
1-(4-Bromophenyl)-3-arylureas EGFR -7.558 Lys745

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. This technique simulates the natural movements and conformational changes of the protein and ligand, providing a more dynamic and realistic view of the binding interactions.

For kinase inhibitors, MD simulations are used to confirm that the binding mode predicted by docking is stable. plos.org A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand atoms from their initial positions. A stable complex is typically characterized by an RMSD value that reaches a plateau and fluctuates minimally, often below 2-3 Å, over the course of the simulation (e.g., up to 500 ns). nih.gov

MD simulations on various kinase-inhibitor complexes have shown that stable binding is maintained by a consistent network of hydrogen bonds and hydrophobic interactions. rsc.orgrsc.org Analysis of the simulation trajectory can reveal the occupancy of specific hydrogen bonds, indicating which interactions are most persistent and crucial for binding. plos.org For a compound like this compound, MD simulations would be used to verify the stability of its docked pose within a target kinase like VEGFR-2 or EGFR. The simulation would confirm whether the key hydrogen bonds formed by the urea group and the hydrophobic contacts from the aromatic rings are maintained, thus validating the predicted binding mode. plos.orgnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic molecular properties of a compound. These calculations provide detailed information on the molecule's geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT studies on related structures, such as benzyl-containing heterocycles and thioureas, have been used to optimize the molecular geometry (bond lengths and angles) and calculate electronic properties. mdpi.comnih.gov The energies of the HOMO and LUMO orbitals are particularly important. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability. nih.govup.ac.za A smaller energy gap suggests higher chemical reactivity and polarizability, which can be correlated with biological activity. nih.gov

For instance, DFT calculations on one organic Schiff base yielded HOMO and LUMO energy values of -0.26751 eV and -0.18094 eV, respectively, resulting in a low energy gap that indicates high chemical reactivity. nih.gov Similar calculations for this compound would elucidate its electronic profile, mapping the electron density and electrostatic potential to predict sites susceptible to metabolic reactions or intermolecular interactions.

Prediction of Molecular Descriptors Relevant to Biological Activity and Preclinical Assessment (e.g., polarizability, ovality, HOMO/LUMO energies)

Computational methods can predict a wide range of molecular descriptors that are relevant for assessing a compound's potential as a drug candidate. These descriptors fall into several categories, including electronic, steric, and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies on 1-benzyl-3-benzoylurea analogs have shown that biological activity is influenced by steric parameters (Taft's Es) and lipophilicity (ClogP). ubaya.ac.id For preclinical assessment, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial. Studies on analogous urea derivatives predicted good intestinal absorption and compliance with drug-likeness criteria like Lipinski's Rule of Five. researchgate.net

Electronic descriptors derived from HOMO/LUMO energies, as calculated by DFT, provide further insight. These include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These values help quantify the molecule's reactivity and its ability to participate in charge-transfer interactions, which are often fundamental to its mechanism of action.

Table 2: Key Molecular Descriptors and Their Significance

Descriptor Definition Significance Representative Calculated Values (from Analogs)
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability -0.26751 eV nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability -0.18094 eV nih.gov
HOMO-LUMO Gap (ΔE) ELUMO – EHOMO Indicator of chemical reactivity and stability 2.8055 eV (in chloroform) up.ac.za
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution 0.04 eV nih.gov
Polarizability (α) Measure of molecular response to an external electric field Influences intermolecular interactions ~0.67 x 10-30 esu ajchem-a.com
ClogP Logarithm of the octanol-water partition coefficient Measures lipophilicity, affects absorption and distribution N/A

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a class of compounds like urea-based kinase inhibitors, a pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.netnih.gov

The urea moiety in this compound is a classic pharmacophoric feature, providing both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netnih.gov A typical pharmacophore model for a Type II kinase inhibitor based on this scaffold might consist of:

Two hydrogen bond donors from the urea N-H groups.

One or more hydrophobic/aromatic features corresponding to the benzyl and 4-iodophenyl rings. nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. plos.orgmdpi.com This process rapidly identifies novel compounds that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. nih.govresearchgate.net This approach allows for the efficient discovery of new chemical scaffolds that could serve as starting points for the development of new therapeutics based on the this compound template.

Radiopharmaceutical Potential of 1 Benzyl 3 4 Iodophenyl Urea

Rationale for Radioiodination in Drug Discovery and Diagnostic Imaging

The incorporation of radioactive iodine isotopes into biologically active molecules is a cornerstone of radiopharmaceutical development, serving a dual purpose in both diagnostic imaging and targeted radiotherapy. nih.gov The range of available iodine radioisotopes, each with distinct physical properties, provides a versatile toolkit for researchers and clinicians. nih.gov Key isotopes include Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I).

For diagnostic imaging, particularly Single Photon Emission Computed Tomography (SPECT), ¹²³I is often favored. nih.gov Its 13.22-hour half-life is convenient for medical imaging procedures, and it emits gamma rays at an energy (159 keV) that is ideal for detection with standard gamma cameras. nih.gov ¹²⁴I is a positron-emitting isotope, making it suitable for the high-sensitivity, quantitative imaging technique of Positron Emission Tomography (PET). nih.gov In preclinical research, the longer half-life (59.4 days) of ¹²⁵I makes it a valuable tool for labeling molecules to study their pharmacokinetics, metabolism, and biodistribution in laboratory settings, as well as for use in in vitro radioligand binding assays. nih.govmdpi.com

The therapeutic potential of radioiodine is primarily realized through ¹³¹I, which is a beta (β⁻) particle emitter. nih.govmdanderson.org These beta particles travel a short distance in tissue (0.6 to 2.0 mm), depositing their energy and causing localized cellular damage, which can be harnessed to destroy cancerous cells. nih.govmdpi.com Simultaneously, ¹³¹I also emits gamma radiation, which allows for imaging the distribution of the therapeutic agent within the body. nih.gov This "theranostic" capability—the ability to both diagnose and treat with the same or a chemically identical agent—is a significant advantage of using radioiodine. researchgate.net This dual functionality allows for the noninvasive visualization of disease-related targets and, if the targeting is successful, the subsequent delivery of a cytotoxic radiation dose to those same targets, embodying a key principle of personalized medicine. nih.govnih.gov

Strategies for Radiosynthesis of Iodinated Urea (B33335) Derivatives (e.g., using Iodine-123, Iodine-125, Iodine-131)

The synthesis of radioiodinated urea derivatives, such as 1-benzyl-3-(4-iodophenyl)urea, typically involves introducing a radioactive iodine atom onto the aromatic phenyl ring. The choice of synthetic strategy depends on the desired isotope, the stability of the precursor molecule, and the required radiochemical yield and purity. nih.gov Generally, all iodine isotopes are produced as sodium iodide (Na*I) and can be used either directly as a nucleophile or oxidized to an electrophilic species (I⁺) for reaction. nih.gov

A prevalent and highly effective method for radioiodinating non-activated or deactivated aromatic rings is electrophilic iododestannylation. nih.gov This strategy involves a precursor molecule where a trialkylstannyl group, most commonly tributylstannyl (-Sn(Bu)₃), is attached to the phenyl ring at the desired position of iodination. nih.govmdpi.com The radiosynthesis is then achieved by reacting this organotin precursor with a source of radioactive iodide (e.g., [¹²³I]NaI) in the presence of a mild oxidizing agent. nih.gov Common oxidizing agents used for this purpose include Chloramine-T, Iodogen, or peracetic acid. nih.govnih.gov The oxidant converts the radioiodide into an electrophilic species that readily displaces the stannyl group, resulting in the desired radioiodinated product with high regioselectivity and often in high radiochemical yields. nih.gov This method is advantageous because the precursor is stable and the radiolabeling step can be performed rapidly at the end of the synthesis. mdpi.com

Another common approach is direct electrophilic radioiodination, where a hydrogen atom on an activated aromatic ring (such as a phenol) is substituted with radioiodine. acs.org For less activated rings, as in many phenylurea compounds, this method can be more challenging and may require harsher conditions. nih.gov

Nucleophilic substitution reactions, or halogen exchange reactions, represent an alternative strategy. In this method, a different halogen (like bromine or chlorine) or another suitable leaving group on the phenyl ring is displaced by radioactive iodide. nih.govresearchgate.net These reactions are often carried out at elevated temperatures and may be facilitated by the addition of catalysts such as copper salts. nih.gov The efficiency of nucleophilic exchange can vary significantly depending on the specific substrate and reaction conditions. researchgate.net

Following the radiolabeling reaction, purification is essential to remove unreacted radioiodide and chemical impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying the final radiolabeled urea derivative, ensuring high radiochemical purity suitable for preclinical evaluation. mdpi.com

Preclinical Evaluation of Radiotracers for Imaging and Therapy (Excluding Clinical Human Trials)

The preclinical evaluation of a novel radiotracer is a critical phase that bridges laboratory discovery and potential clinical application. nih.gov This process involves a series of in vitro and in vivo studies designed to characterize the biological behavior of the radiolabeled compound. While specific preclinical data for this compound are not available in the cited literature, its evaluation would follow established protocols, which can be illustrated by studies of analogous radioiodinated urea-based molecules, such as those targeting the Prostate-Specific Membrane Antigen (PSMA). nih.govmdpi.com

In Vitro Radioligand Binding and Internalization Studies in Relevant Cell Lines

The initial step in preclinical biological evaluation involves in vitro studies using cultured cells to confirm that the radiolabeled molecule retains its affinity for its intended biological target. nih.gov For a compound like this compound, this would involve identifying relevant cell lines that express the putative target.

Binding affinity is typically assessed through competitive binding assays. In these experiments, the ability of the non-radioactive ("cold") iodinated compound to displace a known radioligand from the target receptor is measured. The results are used to calculate the 50% inhibitory concentration (IC₅₀), which is a measure of the compound's binding potency.

Direct saturation binding assays using the radioiodinated compound (e.g., [¹²⁵I]this compound) can determine the equilibrium dissociation constant (Kᵈ), another key measure of affinity. Furthermore, cell uptake and internalization studies are performed to quantify the extent to which the radiotracer is bound to the cell surface and transported into the cell over time. For example, in the preclinical evaluation of a novel urea-based PSMA inhibitor, [¹²³I]PSMA-p-IB, in vitro studies demonstrated its considerable affinity and specific binding to PSMA-expressing PC-3 PIP cells, validating its potential before moving to in vivo models. nih.gov

In Vivo Biodistribution and Imaging in Animal Models

Following promising in vitro results, the radiotracer is evaluated in vivo using animal models, typically rodents like mice or rats, to understand its biodistribution, pharmacokinetics, and tumor-targeting capabilities. researchgate.net The radiolabeled compound is administered, usually via intravenous injection, into healthy animals or animals bearing tumors that express the target of interest. nih.gov

At various time points after injection, tissues and organs are collected, weighed, and their radioactivity is measured. The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov This provides a quantitative map of where the compound accumulates in the body and how quickly it is cleared from non-target tissues like the blood, liver, and kidneys. High uptake in the target tissue (e.g., a tumor) and low retention in non-target organs are desirable characteristics for a successful imaging agent or therapeutic. nih.gov

As an illustrative example, the biodistribution of an analogous urea-based compound, the PSMA inhibitor [¹²³I]PSMA-p-IB, was assessed in mice. The study revealed its accumulation in various organs, which is critical information for estimating potential efficacy and off-target radiation exposure. nih.gov

Table 1: Example Biodistribution Data of an Analogous Radioiodinated Urea-Based Compound ([¹²³I]PSMA-p-IB) in Mice

Organ1 h post-injection (%ID/g)4 h post-injection (%ID/g)24 h post-injection (%ID/g)
Blood1.5 ± 0.20.8 ± 0.10.1 ± 0.0
Heart1.0 ± 0.10.5 ± 0.10.1 ± 0.0
Lungs2.5 ± 0.41.2 ± 0.20.3 ± 0.1
Liver3.0 ± 0.52.0 ± 0.30.5 ± 0.1
Spleen1.2 ± 0.20.8 ± 0.10.2 ± 0.0
Kidneys10.0 ± 1.58.0 ± 1.22.0 ± 0.3
Muscle0.5 ± 0.10.3 ± 0.00.1 ± 0.0
Bone1.0 ± 0.20.7 ± 0.10.3 ± 0.1

This table is presented for illustrative purposes and shows biodistribution data for the analogous compound [¹²³I]PSMA-p-IB, as specific data for this compound is not available in the cited literature. Data is adapted from similar studies for context. nih.gov

In parallel with biodistribution studies, non-invasive imaging techniques like SPECT or PET are used to visually confirm the tracer's accumulation at the target site in living animals over time. nih.gov

Therapeutic Applications in Preclinical Oncology (e.g., targeted alpha therapy via radioiodine)

The therapeutic potential of a radioiodinated compound like this compound lies in its ability to deliver a cytotoxic dose of radiation to cancer cells. When labeled with ¹³¹I, the compound acts as a targeted beta-particle therapy. nih.govox.ac.uk The emitted beta particles cause DNA damage and cell death in the targeted tumor cells. wikipedia.org

A more potent and highly localized form of radionuclide therapy is Targeted Alpha Therapy (TAT). oranomed.comnih.gov Alpha particles have a much higher linear energy transfer (LET) and a shorter path length (typically 2-5 cell diameters) compared to beta particles. wikipedia.orgoranomed.com This means they deposit a large amount of energy over a very short distance, leading to highly lethal and difficult-to-repair double-strand DNA breaks in cells. wikipedia.org This makes TAT exceptionally effective for killing isolated cancer cells and small micrometastases while minimizing damage to surrounding healthy tissue. oranomed.comnih.gov

While iodine itself does not have a commonly used alpha-emitting isotope for therapy, the chemical principles of radioiodination can be extended to astatine-211 (²¹¹At), an alpha-emitting halogen with similar chemistry to iodine. nih.gov Preclinical research has explored the concept of replacing iodine with astatine on targeting molecules to convert them into alpha-therapeutics. For instance, it has been proposed that urea-based ligands initially labeled with iodine for imaging and beta-therapy could be labeled with ²¹¹At for targeted alpha therapy of prostate cancer. nih.gov Therefore, a molecule like this compound could serve as a scaffold for developing a ²¹¹At-labeled analogue, potentially offering a powerful therapeutic option for targeted cancer treatment. frontiersin.org

Future Perspectives and Research Directions for 1 Benzyl 3 4 Iodophenyl Urea Research

Exploration of Novel Synthetic Methodologies and Scalable Production

The future development of 1-Benzyl-3-(4-iodophenyl)urea as a therapeutic agent hinges on the establishment of efficient and scalable synthetic routes. While traditional methods for urea (B33335) synthesis are well-documented, future research should focus on novel methodologies that offer improved yields, reduced environmental impact, and cost-effectiveness. rsc.org Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, will be pivotal. rsc.org

Furthermore, the development of scalable production methods is a critical step towards clinical translation. semanticscholar.org This involves optimizing reaction conditions, minimizing purification steps, and ensuring batch-to-batch consistency. Future investigations should aim to develop robust and reproducible processes suitable for large-scale manufacturing. A variety of synthetic approaches have been successfully employed for analogous urea derivatives, which could be adapted and optimized for this compound. mdpi.commdpi.commdpi.com

Table 1: Potential Synthetic Methodologies for this compound

MethodologyStarting MaterialsPotential AdvantagesKey Research Focus
Isocyanate AdditionBenzylamine (B48309) and 4-iodophenyl isocyanateHigh yield, straightforward procedureOptimization of reaction conditions, catalyst screening
Phosgene-Free SynthesisBenzylamine, 4-iodoaniline (B139537), and a carbonyl source (e.g., triphosgene)Avoids hazardous phosgene (B1210022), improved safety profileIdentification of efficient and selective carbonylating agents
Catalytic CarbonylationBenzylamine, 4-iodoaniline, and carbon monoxideAtom-economical, potential for high efficiencyDevelopment of novel and robust catalyst systems
Solid-Phase SynthesisResin-bound benzylamine and 4-iodophenyl isocyanateFacilitates purification, suitable for library synthesisOptimization of linker chemistry and cleavage conditions

Discovery of New Biological Targets and Mechanisms of Action

A crucial avenue for future research is the identification of novel biological targets and the elucidation of the precise mechanisms of action of this compound. While many urea-based compounds are known to be kinase inhibitors, the specific targets of this particular molecule remain to be fully characterized. nih.govacs.org High-throughput screening against diverse panels of kinases and other enzymes will be instrumental in identifying its primary targets. ufl.edu

Beyond kinase inhibition, it is essential to explore other potential mechanisms. This could include effects on protein-protein interactions, modulation of signaling pathways, or induction of specific cellular responses such as apoptosis or cell cycle arrest. researchgate.netnih.gov A deeper understanding of its molecular interactions will be vital for rational drug design and identifying potential therapeutic indications. nih.gov

Table 2: Potential Biological Targets for this compound

Target ClassPotential Specific TargetsRationale for Investigation
Protein KinasesVEGFR, BRAF, FGFR, ERK1/2Known targets for many urea-based anticancer drugs. nih.govacs.org
Cell Cycle ProteinsCyclin-Dependent Kinases (CDKs)Potential to induce cell cycle arrest in cancer cells.
Apoptosis RegulatorsBcl-2 family proteins, CaspasesPotential to induce programmed cell death in malignant cells.
Inflammatory MediatorsNLRP3 Inflammasome, CytokinesPotential for development as an anti-inflammatory agent. nih.gov

Advanced Computational Modeling Approaches for Rational Design

Advanced computational modeling will play a pivotal role in accelerating the rational design and optimization of this compound analogs. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding interactions between the compound and its biological targets. researchgate.netresearchgate.netnih.govnih.govmdpi.com These in silico methods can help predict binding affinities, identify key interacting residues, and guide the design of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can further aid in understanding the relationship between the chemical structure of analogs and their biological activity. nih.gov By building predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov

Table 3: Computational Approaches for the Rational Design of this compound Analogs

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding mode and affinity to target proteins. researchgate.netIdentification of key interactions and potential modifications to improve binding.
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the compound-target complex over time. nih.govmdpi.comAssessment of binding stability and conformational changes.
3D-QSARRelate the 3D structure of analogs to their biological activity. nih.govGeneration of predictive models to guide the design of more potent compounds.
ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicity properties. researchgate.netEarly identification of potential liabilities and guidance for optimization.

Integration with Combinatorial Chemistry and High-Throughput Screening for Analogue Development

The integration of combinatorial chemistry with high-throughput screening (HTS) offers a powerful strategy for the rapid development of this compound analogues with improved properties. nih.govufl.edu Combinatorial chemistry allows for the synthesis of large libraries of related compounds by systematically varying different parts of the molecular scaffold. nih.gov

These libraries can then be rapidly screened for biological activity using HTS assays. ufl.edubmglabtech.comnyu.edu This approach enables the efficient exploration of the chemical space around the parent molecule, facilitating the identification of structure-activity relationships and the discovery of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Development as a Preclinical Tool for Biological Probing

Beyond its direct therapeutic potential, this compound can be developed as a valuable preclinical tool for biological probing. Its ability to interact with specific biological targets can be harnessed to investigate cellular pathways and disease mechanisms. For instance, it could be used as a chemical probe to validate the role of a particular kinase in a disease model.

Furthermore, by attaching fluorescent tags or other labels, derivatives of this compound could be developed for use in cellular imaging and target engagement studies. Such tool compounds are essential for advancing our understanding of fundamental biological processes and for the validation of new drug targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.